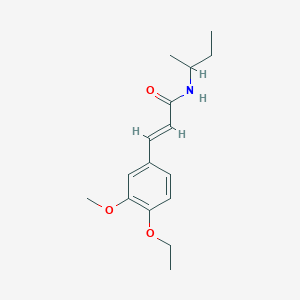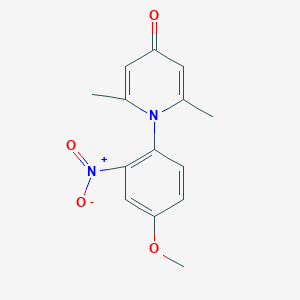![molecular formula C21H18ClN3O3S B256699 N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea, commonly known as SU6656, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. SU6656 has shown promising results in preclinical studies, and its potential as a therapeutic agent in cancer treatment is currently being investigated.
Mecanismo De Acción
SU6656 is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects. SU6656 binds to the ATP-binding site of Src kinases, preventing their activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, SU6656 has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, making it a potential candidate for the treatment of thrombotic disorders. SU6656 has also been shown to inhibit the activity of other protein kinases, such as FAK and JAK, which play a role in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of SU6656 is its high potency and specificity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes and diseases. However, one limitation of SU6656 is its potential off-target effects on other protein kinases. It is important to use appropriate controls and confirm the specificity of SU6656 in each experiment.
Direcciones Futuras
There are several future directions for the study of SU6656. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of interest is the investigation of the role of Src kinases in other diseases, such as osteoporosis and Alzheimer's disease. Additionally, the combination of SU6656 with other anti-cancer agents is being explored as a potential strategy to improve cancer treatment outcomes.
Métodos De Síntesis
The synthesis of SU6656 involves the reaction of 4-chlorophenyl isocyanate with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenylamine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form the final product. The synthesis of SU6656 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
SU6656 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. SU6656 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea |
|---|---|
Fórmula molecular |
C21H18ClN3O3S |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-5-7-17(8-6-16)23-21(26)24-18-9-11-19(12-10-18)29(27,28)25-14-13-15-3-1-2-4-20(15)25/h1-12H,13-14H2,(H2,23,24,26) |
Clave InChI |
DLVMPUBZBIEDLJ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)



![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)



![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)